molecular formula C18H18O6 B3028737 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone CAS No. 299895-11-7

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone

Cat. No. B3028737
CAS RN: 299895-11-7
M. Wt: 330.3 g/mol
InChI Key: BVFVSOVOONXBEC-UHFFFAOYSA-N
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Description

The compound "1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone" is a type of xanthone, a class of compounds known for their diverse range of biological activities. Xanthones are typically characterized by a tricyclic core structure consisting of two benzene rings fused to a pyran ring. The biological activities of xanthones have made them a subject of interest in the field of medicinal chemistry, particularly in the search for new therapeutic agents.

Synthesis Analysis

The synthesis of xanthone derivatives can be achieved through various methods. One approach involves the use of Eaton’s reagent in an acylation-dehydration reaction, as described in the synthesis of 2,3,4-trihydroxy-5-methyl xanthone . This method, modified from the Grover, Shah, and Shah (GSS) method, demonstrates the potential for creating diverse xanthone structures by varying the starting materials, such as hydroxybenzoic acid and phenol derivatives. Another synthetic route is the Moore rearrangement, which has been utilized to synthesize 1,4-dioxygenated xanthones, showcasing the versatility of synthetic strategies in accessing different xanthone derivatives .

Molecular Structure Analysis

The molecular structure of xanthones is crucial in determining their biological and pharmacological activities. For instance, the crystal structure of a trihydroxylated xanthone derivative from Swertia chirayita was determined using single-crystal X-ray diffraction analysis, revealing a nearly planar molecular structure with substituents close to the plane of the molecule . This planarity and the presence of hydroxyl groups are significant for the interaction of xanthones with biological targets.

Chemical Reactions Analysis

Xanthones can undergo various chemical reactions, including the Claisen rearrangement. This rearrangement can lead to different products depending on the substitution pattern of the xanthone. For example, 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthone and its derivatives can yield dealkenylated xanthones, as well as linearly and angularly condensed dihydrofuro-derivatives . These reactions not only demonstrate the chemical versatility of xanthones but also provide a pathway to novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthones, such as their thermodynamic stability, can be influenced by the presence and position of hydroxyl groups. Computational studies have been conducted to evaluate the energetic and structural properties of hydroxyxanthone isomers, providing insights into their relative stabilities and the effects of the hydroxyl functional group on the xanthone molecule . These studies are essential for understanding the behavior of xanthones under different conditions and for designing compounds with desired properties.

Scientific Research Applications

Xanthone Derivatives and Antioxidant Activity

Research on xanthone derivatives, including 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone, has revealed their significant antioxidant properties. Studies on various plant species such as Anaxagorea luzonensis and Garcinia mangostana have isolated new xanthones with notable antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Gonda et al., 2000); (Shen et al., 2006).

Cytotoxic Properties in Cancer Research

Xanthones, including the specific compound , have been studied for their cytotoxic effects against various cancer cell lines. For instance, research on Garcinia mangostana has led to the isolation of xanthones with significant cytotoxic activities, implying their potential use in cancer therapy (Xu et al., 2014).

Neuroprotective Effects

Studies have shown that certain xanthones can enhance nerve growth factor-mediated neurite outgrowth, suggesting their potential in neuroprotective therapies. Research on Garcinia xanthochymus, for example, isolated prenylated xanthones that demonstrated significant activity in promoting neurite outgrowth (Chanmahasathien et al., 2003).

Potential Anti-inflammatory Properties

Xanthones have also been investigated for their anti-inflammatory properties. Research on various species has isolated xanthones that exhibit inhibitory effects on platelet-activating factor receptor binding, indicating potential anti-inflammatory applications (Jantan et al., 2001).

properties

IUPAC Name

1,3,5-trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-18(2,23)7-6-9-12(20)8-13(21)14-15(22)10-4-3-5-11(19)16(10)24-17(9)14/h3-5,8,19-21,23H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFVSOVOONXBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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